6-CFDA

Cell Viability Assays Enzymatic Kinetics Flow Cytometry

Procure 6-CFDA (≥98% purity) for robust viability assays. Its single-isomer, non-fluorescent prodrug design ensures precise differentiation of viable cells via intracellular esterase activity. Distinct from CFSE, it preserves native cell function for reliable adhesion/migration studies. Ideal for flow cytometry QC in cryopreservation and reproductive research. Global shipping with full traceability for GLP/GMP compliance.

Molecular Formula C25H16O9
Molecular Weight 460.4 g/mol
CAS No. 3348-03-6
Cat. No. B1666351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CFDA
CAS3348-03-6
Synonyms6-carboxy-3',6'-diacetylfluorescein
6-carboxyfluorescein diacetate
6-CFDA
Molecular FormulaC25H16O9
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
InChIInChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29)
InChIKeyQMOGCCYGOPYYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-CFDA (CAS 3348-03-6) for Cell Viability Assays: Product Overview and Core Characteristics


6-CFDA (6-Carboxyfluorescein diacetate, CAS 3348-03-6) is a single-isomer, cell-permeant fluorogenic substrate for non-specific intracellular esterases . It is a hydrophobic, non-fluorescent prodrug that passively diffuses across cell membranes and is enzymatically hydrolyzed by viable cells to yield the highly fluorescent and membrane-impermeant product 6-carboxyfluorescein (6-CF) . This conversion results in the intracellular retention and accumulation of green fluorescence (Ex/Em 492/517 nm) exclusively in cells with intact plasma membranes and functional esterase activity, enabling the discrimination of viable cells from apoptotic or dead cells .

Why 6-CFDA Cannot Be Simply Substituted: Critical Differential Features for Scientific Selection


Generic substitution of 6-CFDA with other fluorescein-based esterase substrates or viability dyes is scientifically invalid due to quantifiable differences in enzymatic kinetics, membrane retention characteristics, and isomeric purity that directly impact assay performance. 6-CFDA exhibits a 9.5-fold higher Km for intracellular esterases compared to FDA, resulting in slower hydrolysis kinetics that significantly affect assay sensitivity and dynamic range . Furthermore, its single-isomer purity (≥99%) eliminates the confounding variable of mixed 5- and 6-isomer populations present in 5(6)-CFDA mixtures, ensuring consistent fluorescence properties and reproducible quantification . Unlike covalent-binding probes such as CFSE, 6-CFDA does not form irreversible protein adducts, making it suitable for assays requiring preservation of native cellular function rather than long-term lineage tracing .

6-CFDA: Comparative Performance Data vs. Key Analogs in Viability, Resolution, and Purity


Slower Enzymatic Hydrolysis Kinetics: 6-CFDA vs. FDA for Enhanced Assay Resolution

6-CFDA (as a representative CFDA compound) demonstrates a 9.5-fold higher Michaelis-Menten constant (Km) for intracellular esterases compared to the widely used viability probe fluorescein diacetate (FDA) . This quantifiable kinetic difference means 6-CFDA undergoes enzymatic hydrolysis at a slower rate than FDA under identical assay conditions, allowing for better temporal resolution in real-time viability monitoring and reducing the risk of signal saturation in highly esterase-active cell types .

Cell Viability Assays Enzymatic Kinetics Flow Cytometry

Superior Flow Cytometry Population Resolution: 6-CFDA/PI vs. Calcein AM/PI Dual Staining

In a direct head-to-head comparison using cryopreserved Jeju black cattle spermatozoa, the 6-CFDA/PI dual-staining method provided more clearly distinguished viable and non-viable cell populations in flow cytometry than the calcein AM/PI dual-staining method [1]. While both methods showed no significant difference in overall viability quantification, the 6-CFDA/PI staining produced superior population separation, which is critical for accurate gating and automated analysis in high-throughput cytometry workflows [1].

Sperm Viability Flow Cytometry Dual Fluorescent Staining

Single-Isomer Purity: 6-CFDA vs. 5(6)-CFDA Mixed-Isomer Products for Reproducible Quantification

6-CFDA is available as a single, defined isomer with purity specifications of ≥99% (by TLC) or ≥95% (by HPLC) , in contrast to the commonly used 5(6)-CFDA, which is an undefined mixture of 5- and 6-isomers . The single-isomer nature of 6-CFDA eliminates batch-to-batch variability in isomer ratio, a known source of inconsistent fluorescence intensity and cellular retention due to the differential biological properties of the 5- and 6-carboxyl positional isomers . This purity distinction is critical for experiments requiring longitudinal data comparison across multiple experimental runs or laboratory sites.

Fluorescence Assay Reproducibility Isomeric Purity Quantitative Cell Biology

Non-Covalent Labeling Mechanism: 6-CFDA vs. CFSE for Preserving Native Protein Function

6-CFDA operates via a non-covalent, esterase-dependent activation and retention mechanism, yielding free 6-carboxyfluorescein that remains trapped in the cytoplasm without chemically modifying cellular proteins . In contrast, CFSE (CFDA-SE) covalently and irreversibly binds to free amine groups on intracellular proteins . This mechanistic distinction has functional consequences: studies have demonstrated that 6-CFDA labeling does not alter adhesion molecule expression or function in human neutrophils or eosinophils [1], whereas covalent protein modification by succinimidyl ester dyes may interfere with native cellular functions, confounding downstream functional assays .

Cell Tracking Functional Assays Adhesion Molecule Studies

Optimal Research and Industrial Application Scenarios for 6-CFDA Based on Comparative Performance Data


High-Resolution Flow Cytometry Viability Screening in Reproductive Toxicology

The superior population separation achieved with 6-CFDA/PI dual staining compared to calcein AM/PI makes 6-CFDA the preferred viability dye for flow cytometry analysis of spermatozoa and other reproductive cells where accurate discrimination between viable, apoptotic, and dead populations is critical [1]. This application is particularly valuable in fertility assessment, cryopreservation quality control, and reproductive toxicology screening programs requiring high-throughput, automated viability scoring with minimal ambiguous gating events [1].

Quantitative Viability Assays Requiring Linear Signal Response and Extended Dynamic Range

The 9.5-fold higher Km of 6-CFDA for intracellular esterases compared to FDA translates to slower, more controlled hydrolysis kinetics [1]. This property makes 6-CFDA superior for viability assays involving cell types with high endogenous esterase activity (e.g., hepatocytes, macrophages) where FDA-based assays may rapidly saturate and lose linearity. Additionally, the single-isomer purity of 6-CFDA ensures consistent fluorescence per cell, enabling reliable inter-experiment comparison and absolute viability quantification .

Functional Assays Requiring Preservation of Native Cellular Physiology

Unlike CFSE, which covalently modifies intracellular proteins and can alter cellular functions, 6-CFDA labeling does not affect adhesion molecule expression or function in immune cells [1]. This makes 6-CFDA the appropriate choice for functional assays—including adhesion, migration, phagocytosis, and degranulation studies—where the measurement of native cellular behavior is the experimental endpoint, rather than long-term lineage tracing [1]. The non-covalent retention mechanism ensures that labeled cells retain their physiological responsiveness.

Regulated and GLP-Compliant Viability Testing Requiring Defined Reagent Identity

The defined single-isomer composition of 6-CFDA (≥99% by TLC) provides a chemically well-characterized reagent suitable for GLP and GMP environments where lot-to-lot consistency and full traceability are mandatory [1]. In contrast, 5(6)-CFDA mixtures introduce an undefined variable (isomer ratio) that can affect assay validation and regulatory acceptance. For contract research organizations and pharmaceutical quality control laboratories, the single-isomer 6-CFDA simplifies assay validation documentation and reduces the risk of batch-related variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-CFDA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.